(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to various substituted chalcones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one stands out due to its unique combination of functional groups and structural features. The presence of the benzoxazole moiety and multiple methoxy groups enhances its potential biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO5/c1-28-18-10-8-16(9-11-18)24(27)20(25-26-21-6-4-5-7-23(21)31-25)15-17-14-19(29-2)12-13-22(17)30-3/h4-15H,1-3H3/b20-15+ |
InChI Key |
FTZMOZCDVJZZSN-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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